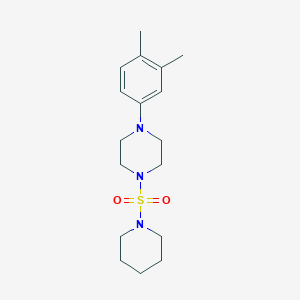

1-(3,4-dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical reactions. For instance, one method includes the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with various chloromethylated compounds, leading to a series of complex reactions involving intramolecular and intermolecular hydrogen bonds and C—H⋯π interactions (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by weak intramolecular C—H⋯N interactions and stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds. The geometry around specific atoms in these structures can vary between tetrahedral and square planar, indicating the flexibility and complexity of piperazine derivatives (Khedhiri et al., 2016).

Chemical Reactions and Properties

The chemical reactions involved in synthesizing piperazine derivatives often include alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These reactions showcase the compound's reactivity and versatility in forming various derivatives with different functional groups (Li Ning-wei, 2005).

Physical Properties Analysis

Piperazine derivatives' physical properties, such as crystallization behavior and solubility, are influenced by their molecular structure. The crystal packing and intermolecular interactions play a crucial role in determining these properties. For instance, the geometry of tetrachlorocuprate anions and piperazine-1,4-dium cations in certain compounds is a testament to the structural versatility and potential application of these materials in various fields (Khedhiri et al., 2016).

Chemical Properties Analysis

The chemical properties of piperazine derivatives are largely defined by their functional groups and molecular structure. These compounds exhibit a range of reactivities towards different chemical reagents, highlighting their potential use in synthesizing a wide array of chemical products. The ability to undergo various chemical transformations makes these compounds valuable in organic synthesis and pharmaceutical research (Zhou Xin, 2007).

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2S/c1-15-6-7-17(14-16(15)2)18-10-12-20(13-11-18)23(21,22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBVSYYKCCEARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332683 |

Source

|

| Record name | 1-(3,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24784768 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3,4-Dimethylphenyl)-1-(piperidylsulfonyl)piperazine | |

CAS RN |

701931-01-3 |

Source

|

| Record name | 1-(3,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)

![5-{[(3-chlorophenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5766470.png)

![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)

![N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5766474.png)